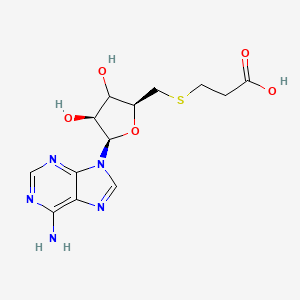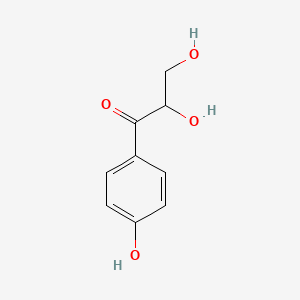
CB2 receptor antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CB2 receptor antagonist 4 is a compound that selectively targets the cannabinoid receptor type 2 (CB2). The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including immune response, inflammation, and pain perception. Unlike the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system and is associated with psychoactive effects, the CB2 receptor is predominantly expressed in peripheral tissues, particularly in immune cells. This makes CB2 receptor antagonists like this compound valuable for therapeutic applications that aim to modulate immune responses without affecting the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CB2 receptor antagonist 4 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is often synthesized through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s affinity and selectivity for the CB2 receptor.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
CB2 receptor antagonist 4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
CB2 receptor antagonist 4 has a wide range of scientific research applications, including:
作用机制
CB2 receptor antagonist 4 exerts its effects by binding to the CB2 receptor and blocking its activation by endogenous cannabinoids. This prevents the receptor from initiating downstream signaling pathways that mediate immune responses and inflammation . The molecular targets involved include the G-protein-coupled receptor (GPCR) signaling pathways, which play a key role in modulating cellular responses to external stimuli .
相似化合物的比较
CB2 receptor antagonist 4 can be compared with other CB2 receptor antagonists such as SR144528 and AM630 . While all these compounds share the ability to selectively block the CB2 receptor, this compound may have unique structural features that confer higher selectivity or potency. For example, the presence of specific functional groups or the overall molecular scaffold can influence the binding affinity and pharmacokinetic properties .
List of Similar Compounds
SR144528: A highly potent and selective CB2 receptor antagonist.
AM630: Another selective CB2 receptor antagonist with a different chemical structure.
Compound 8: Identified as a potent CB2 receptor antagonist with a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.
属性
分子式 |
C33H46N4O2 |
|---|---|
分子量 |
530.7 g/mol |
IUPAC 名称 |
[(1S,4S,5S)-4-[4-[(3R)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine |
InChI |
InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26+,27+,28-/m0/s1 |
InChI 键 |
JPZUDQJWZQLWGR-HFLBTKGNSA-N |
手性 SMILES |
CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
规范 SMILES |
CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)



![3,3,4,4-Tetradeuterio-1-[(4-hydroxyphenyl)methyl]-1,2-dihydroisoquinoline-6,7-diol;hydrochloride](/img/structure/B12368975.png)
![5-methyl-4-oxo-4aH-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12368978.png)


pyrimidine-2,4-dione](/img/structure/B12369002.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)
